molecular formula C5H12BBrO2 B045191 (5-Bromopentyl)boronic acid CAS No. 120986-85-8

(5-Bromopentyl)boronic acid

Cat. No. B045191
M. Wt: 194.87 g/mol
InChI Key: RCBNHBWNONFWHR-UHFFFAOYSA-N
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Description

“(5-Bromopentyl)boronic acid” is a boronic acid derivative . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are also referred . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .


Molecular Structure Analysis

The molecular formula of “(5-Bromopentyl)boronic acid” is C5H12BBrO2 . Due to the abundance of biological molecules possessing polyhydroxy motifs, boronic acids have become increasingly popular in the synthesis of small chemical receptors .


Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Bromopentyl)boronic acid” include a melting point of 91-96ºC . The molecular weight is 194.86300 .

Scientific Research Applications

  • Biosensing and Disease Diagnosis : Boronic acids, including derivatives like (5-Bromopentyl)boronic acid, are noted for their ability to detect biologically active substances such as carbohydrates, dopamine, and various ions. This capability is essential for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Sensing and Self-Organizing Systems : The reversible covalent bonding of boronic acids is utilized in sensing, separation systems, and self-organizing systems, which are beneficial in various fields (Bull et al., 2013).

  • Pharmaceutical Applications : Boronic acid compounds are potential enzyme inhibitors and have applications in cancer therapy and as antibody mimics, thereby attracting considerable interest in pharmaceutical research (Yang, Gao, & Wang, 2003).

  • Glucose Sensing : Certain boronic acid derivatives are used in glucose sensing materials at physiological pH, which has potential applications in pharmaceuticals and organic synthesis (Das et al., 2003).

  • Biological Labeling and Therapeutics : Boronic acids are used in various applications such as sensing, biological labeling, protein manipulation, and therapeutics. Their potential in these areas continues to grow (Lacina, Skládal, & James, 2014).

  • Sugar Recognition in Fluorescent Sensors : Some fluorescent boronic acids exhibit significant changes in their fluorescent properties upon binding to a diol, which makes them useful in sugar recognition for fluorescent sensors (Yang, Lin, & Wang, 2005).

  • Detection and Isolation of Analytes : Boronic acids are effective in detecting, identifying, and isolating analytes in physiological, environmental, and industrial scenarios through their interactions with diol motifs and anions (Nishiyabu, Kubo, James, & Fossey, 2011).

  • Catalysis in Organic Synthesis : In organic synthesis, boronic acids are used as catalysts for highly enantioselective reactions, leading to the creation of densely functionalized compounds (Hashimoto, Gálvez, & Maruoka, 2015).

  • Biomedical Applications : Boronic acid polymers show promise in biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. However, they remain underutilized due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

  • Flame Retardancy : Nonhalogenated aromatic boronic acids, which may include derivatives of (5-Bromopentyl)boronic acid, have potential as flame-retardant additives in materials used in automotive, aerospace, and industrial applications (Morgan, Jurs, & Tour, 2000).

  • Biomaterials Applications : The structure of boronic acids and the pH of the solution play crucial roles in their binding affinity to diols, which is important in their selection for biomaterials applications (Brooks, Deng, & Sumerlin, 2018).

  • Probing Biomolecule Interactions : Affinity capillary electrophoresis methods are used to probe the interactions between boronic acids and cis-diol-containing biomolecules, providing insights into boronate affinity interactions and their impact on sensing, separation, drug delivery, and functional materials (Lü, Li, Wang, & Liu, 2013).

Safety And Hazards

“(5-Bromopentyl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

Future Directions

The relevance of extending the studies with boronic acids in medicinal chemistry has been reinforced, in order to obtain new promising drugs shortly . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

properties

IUPAC Name

5-bromopentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBNHBWNONFWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558817
Record name (5-Bromopentyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopentyl)boronic acid

CAS RN

120986-85-8
Record name (5-Bromopentyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120986-85-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Klubnick - 2011 - core.ac.uk
The iterative cross-coupling strategy for small molecule synthesis has been shown to be a powerful and effective method for the synthesis of small molecules. However, this strategy was …
Number of citations: 1 core.ac.uk

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